![molecular formula C17H12Cl2FN3OS B2375822 N-(3,4-dichlorophenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 688337-04-4](/img/structure/B2375822.png)
N-(3,4-dichlorophenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes dichlorophenyl and fluorophenyl groups attached to an imidazole ring, further connected to a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of 4-fluoroaniline with glyoxal in the presence of ammonium acetate to form the imidazole ring. This intermediate is then reacted with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the dichlorophenyl group. Finally, the resulting compound is treated with thioglycolic acid to form the sulfanylacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or potassium tert-butoxide in a polar aprotic solvent.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Shares the dichlorophenyl group but lacks the imidazole and sulfanylacetamide moieties.
Bis(4-chlorophenyl)methanone: Similar in structure but differs in functional groups and overall reactivity.
Uniqueness
N-(3,4-dichlorophenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to its combination of dichlorophenyl, fluorophenyl, and imidazole groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
N-(3,4-dichlorophenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse scientific literature.
1. Chemical Structure and Synthesis
The compound features a dichlorophenyl group and an imidazole moiety linked via a sulfanyl acetamide structure. Its molecular formula is C17H15Cl2FN4S, with a molecular weight of approximately 396.3 g/mol. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions.
Anticancer Activity
Several studies have evaluated the anticancer properties of compounds structurally related to this compound:
- Mechanism of Action : Research indicates that similar compounds induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the inhibition of critical signaling pathways such as Notch and AKT pathways, which are often dysregulated in cancer .
- Case Study : A derivative with a similar structure demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values ranging from 0.67 to 2.96 µmol/L after 24 hours of treatment . This suggests that modifications in the imidazole or phenyl groups can enhance anticancer efficacy.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Activity Against Bacteria : Compounds with similar structures have shown promising antibacterial activity against drug-resistant strains of Staphylococcus aureus and Enterococcus faecium. For instance, derivatives with specific substitutions exhibited minimum inhibitory concentrations (MIC) as low as 1 µg/mL, indicating strong antibacterial properties .
- Mechanism : The antimicrobial action is often attributed to the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial growth.
Table 1: Anticancer Activity Summary
Compound | Cell Line | IC50 (µmol/L) | Mechanism |
---|---|---|---|
ZQL-4c | MCF-7 | 2.96 | ROS generation, Notch-AKT inhibition |
ZQL-4c | MDA-MB-231 | 0.80 | Apoptosis induction |
ZQL-4c | SK-BR-3 | 1.21 | Cell cycle arrest |
Table 2: Antimicrobial Activity Summary
Compound Structure | Target Bacteria | MIC (µg/mL) |
---|---|---|
N-(3,4-dichlorophenyl) derivative | S. aureus | 1 |
N-(3,4-dichlorophenyl) derivative | E. faecium | 2 |
4. Conclusion
This compound exhibits significant potential as both an anticancer and antimicrobial agent. The biological activity is closely related to its structural components, particularly the presence of the dichlorophenyl and imidazole groups. Further research is warranted to explore its full therapeutic potential and optimize its pharmacological properties.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2FN3OS/c18-14-6-3-12(9-15(14)19)22-16(24)10-25-17-21-7-8-23(17)13-4-1-11(20)2-5-13/h1-9H,10H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOPFAJOEAJOPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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